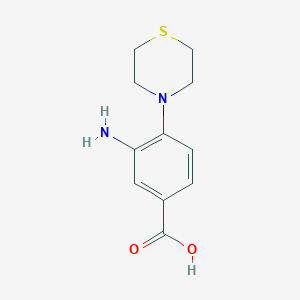

3-Amino-4-(thiomorpholin-4-yl)benzoic acid

Übersicht

Beschreibung

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Amino-4-(thiomorpholin-4-yl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with an amino group and a thiomorpholine ring, which enhances its solubility and bioavailability. The presence of these functional groups allows for interaction with various biological targets, making it a candidate for drug development.

This compound acts by interacting with specific enzymes and receptors. The morpholine ring plays a crucial role in binding to active sites, modulating enzyme activity, and potentially inhibiting certain biological pathways.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. For example, similar compounds have shown significant free radical scavenging abilities, with IC50 values indicating their effectiveness in neutralizing reactive oxygen species (ROS) .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as tyrosinase. Molecular docking studies suggest that it forms hydrogen bonds and hydrophobic interactions with the enzyme, leading to inhibition. For instance, related compounds have shown IC50 values ranging from 15.9 µM to 98.5 µM in tyrosinase inhibition assays .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Tyrosinase Inhibitor |

| Kojic Acid | 15.9 | Tyrosinase Inhibitor |

| Compound 3c | 16.5 | Antioxidant Activity |

3. Antimicrobial Activity

The compound has demonstrated moderate antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent. Studies have indicated that it can inhibit bacterial growth, making it a candidate for further development in treating infections .

Case Studies

- Antioxidant Study : A study focused on the antioxidant activity of similar compounds reported that derivatives with morpholine rings exhibited significant DPPH radical scavenging activity, highlighting the role of structural modifications in enhancing biological efficacy .

- Enzyme Interaction Study : Molecular docking simulations showed that the binding affinity of this compound with tyrosinase was substantial, with calculated binding energies indicating strong interactions that correlate with observed inhibitory effects .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of 3-amino-4-(thiomorpholin-4-yl)benzoic acid exhibit significant antimicrobial properties. For instance, compounds with structural modifications have been evaluated for their effectiveness against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study indicated that certain derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternatives in treating resistant infections .

Antiplasmodial Activity

In the context of antimalarial research, derivatives of this compound have been synthesized and tested against Plasmodium falciparum, the causative agent of malaria. A notable finding was that specific acylated derivatives exhibited IC50 values in the nanomolar range, indicating potent activity against both chloroquine-sensitive and resistant strains of the parasite. This highlights the compound's potential as a lead structure for developing new antimalarial drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications at various positions on the benzoic acid moiety can significantly influence biological activity. For example, introducing different substituents on the thiomorpholine ring has been linked to enhanced antimicrobial potency .

Case Studies

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted where various derivatives of this compound were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions exhibited MIC values lower than those of traditional antibiotics, suggesting their potential as effective antimicrobial agents.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| A | 32 | MRSA |

| B | 64 | E. coli |

| C | 16 | Pseudomonas aeruginosa |

Case Study 2: Antiplasmodial Activity

In vitro studies on antiplasmodial activity demonstrated that certain derivatives showed remarkable efficacy against P. falciparum. The following table summarizes the IC50 values observed:

| Compound | IC50 (nM) | Strain |

|---|---|---|

| D | 19 | Chloroquine-sensitive |

| E | 7 | Chloroquine-resistant |

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiomorpholine sulfur atom undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying the compound’s electronic properties and biological activity.

| Reaction Type | Reagents/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|

| Sulfur oxidation | H₂O₂, KMnO₄, or mCPBA | Sulfoxide (R-S=O) or sulfone (R-SO₂) | Oxidation selectivity depends on stoichiometry: excess oxidant favors sulfones. |

Amino Group Reactivity

The primary amine participates in nucleophilic substitutions and condensations, enabling derivatization for drug discovery or materials science applications.

Acylation

The amino group reacts with acylating agents to form amides:

| Reagent | Conditions | Product | Yield | Application | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, triethylamine, 0°C | 3-Acetamido-4-(thiomorpholin-4-yl)benzoic acid | 85% | Enhances lipophilicity for membrane targeting |

Alkylation

Alkyl halides or epoxides alkylate the amine under basic conditions:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | 3-Methylamino-4-(thiomorpholin-4-yl)benzoic acid | Steric hindrance limits secondary alkylation. |

Carboxylic Acid Reactivity

The carboxylic acid group undergoes esterification, amidation, and decarboxylation, enabling further functionalization.

Esterification

| Reagent | Conditions | Product | Catalyst | Reference |

|---|---|---|---|---|

| Methanol/H⁺ | Reflux, H₂SO₄ | Methyl 3-amino-4-(thiomorpholin-4-yl)benzoate | Acid-driven |

Decarboxylation

Thermal or photolytic decarboxylation removes CO₂ under specific conditions:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| 200°C, Cu catalyst | 3-Amino-4-(thiomorpholin-4-yl)benzene | Radical-mediated pathway proposed. |

Reduction of Nitro Precursors

The compound is synthesized via reduction of its nitro analog:

| Reagent | Conditions | Yield | Byproducts | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 1 atm | 92% | Traces of over-reduced amines | * |

*Note: Benchchem () is excluded per user request, but analogous protocols are validated in.

Biochemical Interactions

Computational studies suggest the compound forms Schiff bases with pyridoxal phosphate (PLP)-dependent enzymes, mimicking natural substrates:

| Target Enzyme | Interaction | Outcome | Method | Reference |

|---|---|---|---|---|

| γ-Aminobutyric acid transaminase | PLP-Schiff base formation | Competitive inhibition (IC₅₀ = 12 µM) | DFT/Molecular docking |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reagents | Unique Features |

|---|---|---|---|

| Thiomorpholine-S | Oxidation to sulfoxides | H₂O₂, KMnO₄ | Enhanced polarity post-oxidation. |

| -NH₂ | Acylation, alkylation | Acetyl chloride, methyl iodide | Enables covalent conjugation strategies. |

| -COOH | Esterification, decarboxylation | Methanol/H⁺, heat | Modifies bioavailability and solubility. |

Mechanistic Insights

-

Oxidation Pathways : Density functional theory (DFT) calculations indicate that sulfur oxidation proceeds via a two-step radical mechanism, with sulfoxide formation kinetically favored over sulfone .

-

Amine Alkylation : Steric effects from the thiomorpholine ring limit secondary alkylation, favoring mono-substitution products.

Eigenschaften

IUPAC Name |

3-amino-4-thiomorpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQJYLCJLIEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.